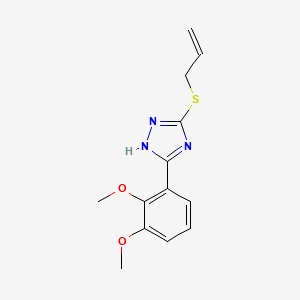

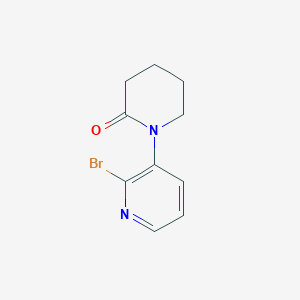

![molecular formula C19H24N6O4 B2412848 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine CAS No. 942746-60-3](/img/structure/B2412848.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine” is a complex organic molecule. The benzo[d][1,3]dioxol-5-ylmethyl group suggests the presence of a benzodioxole ring, which is a common motif in many bioactive compounds . The 1,3,5-triazin-2-amine part indicates the presence of a triazine ring, which is a type of heterocyclic compound. Triazines are often used in the synthesis of dyes, resins, pharmaceuticals, and explosives .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole and triazine rings, and the attachment of the morpholino groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the benzodioxole ring might undergo electrophilic aromatic substitution, while the triazine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action

Mode of Action

Some related compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines . This suggests that the compound might interact with its targets to disrupt the cell cycle and induce programmed cell death.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine in lab experiments include its low toxicity towards normal cells, its potential application in various research fields, and its fluorescent properties for the detection of biomolecules. However, the limitations of using this compound include its complex synthesis method and its limited availability.

Future Directions

There are several future directions for the research and development of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine. One potential direction is the optimization of the synthesis method to increase the yield and reduce the complexity of the process. Another direction is the further exploration of the anti-cancer and anti-inflammatory properties of this compound in vivo. Additionally, the potential application of this compound as a fluorescent probe for the detection of biomolecules can be further investigated. Finally, the development of derivatives of this compound with improved properties and activity can also be explored.

In conclusion, this compound is a novel compound that has shown promising results in various scientific research fields. Its potential application in medicinal chemistry, anti-inflammatory, and Alzheimer's disease treatment, as well as its fluorescent properties, make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 2-amino-4,6-dimorpholino-1,3,5-triazine with benzyl chloride in the presence of a base to obtain N-benzyl-2-amino-4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with 2,3-dihydrobenzo[d][1,3]dioxole-5-carbaldehyde in the presence of a reducing agent to obtain the final product, this compound.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine has been extensively studied for its potential application in various scientific research fields. This compound has shown promising results in the field of medicinal chemistry, where it has been tested for its anti-cancer properties. It has also been tested for its anti-inflammatory properties and its potential application in the treatment of Alzheimer's disease. Furthermore, this compound has shown potential as a fluorescent probe for the detection of various biomolecules.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit the DCN1-UBE2M protein-protein interaction

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to selectively reduce steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits cullin neddylation in a pulse-chase NEDD8 transfer assay .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O4/c1-2-15-16(29-13-28-15)11-14(1)12-20-17-21-18(24-3-7-26-8-4-24)23-19(22-17)25-5-9-27-10-6-25/h1-2,11H,3-10,12-13H2,(H,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFSPNUAKKECJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NCC3=CC4=C(C=C3)OCO4)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

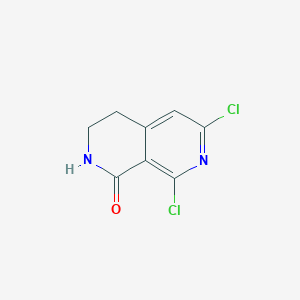

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)

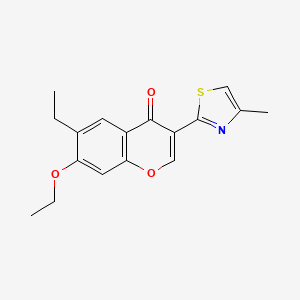

![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)

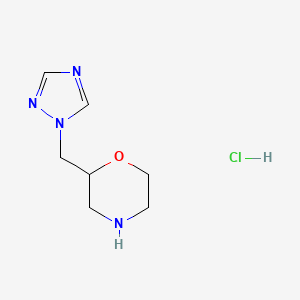

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)

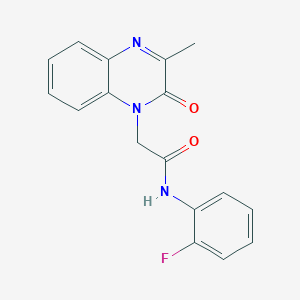

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)

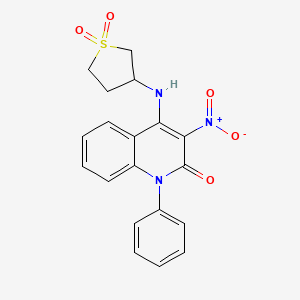

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)

![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)